molecular formula C28H26NO6- B12359259 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester

Cat. No.: B12359259
M. Wt: 472.5 g/mol
InChI Key: MEAHCBOPNIDLFH-DEOSSOPVSA-M
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The compound’s IUPAC name is derived from its functional groups and stereochemical configuration. The parent structure, L-aspartic acid, has two carboxyl groups (α- and β-positions) and an α-amino group. The N-[(9H-fluoren-9-ylmethoxy)carbonyl] (Fmoc) group protects the α-amino group, while the β-carboxyl is esterified with a 1-methyl-1-phenylethyl moiety.

IUPAC Name:
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-[(2-phenylpropan-2-yl)oxy]-4-oxobutanoic acid

Stereochemical Configuration:

  • The α-carbon (C2) retains the S-configuration of natural L-aspartic acid, ensuring biological compatibility in peptide synthesis.
  • The 1-methyl-1-phenylethyl ester introduces a chiral center at the ester’s quaternary carbon (C1 of the phenylpropan-2-yl group), though its R/S designation does not affect peptide backbone stereochemistry.

Key Structural Features:

  • Fmoc Group: A rigid aromatic system (C₁₅H₁₀O₂) that absorbs UV light at 280–320 nm, enabling real-time monitoring during SPPS.
  • 1-Methyl-1-Phenylethyl Ester: A sterically bulky group that mitigates aspartimide formation by hindering base-induced cyclization.

Comparative Structural Analysis with Related Fmoc-Protected Aspartic Acid Derivatives

The 1-methyl-1-phenylethyl ester distinguishes this compound from other Fmoc-protected aspartic acid derivatives. Below is a comparative analysis:

Derivative Ester Group Molecular Formula Molecular Weight (g/mol) Key Applications
Fmoc-L-aspartic acid Free β-carboxyl (unprotected) C₁₉H₁₇NO₆ 355.34 Solution-phase synthesis
Fmoc-Asp(OtBu)-OH tert-Butyl (OtBu) C₂₃H₂₅NO₆ 411.45 Standard SPPS
Fmoc-Asp(2-phenylisopropyl)-OH 2-Phenylisopropyl C₂₈H₂₇NO₆ 473.50 Peptide cyclization
This compound 1-Methyl-1-phenylethyl C₂₈H₂₇NO₆ 473.50 Aspartimide-prone sequences (e.g., Asp-Gly)

Functional Differences:

  • Steric Effects: The 1-methyl-1-phenylethyl group provides greater steric hindrance than tert-butyl or 2-phenylisopropyl esters, reducing side reactions during piperidine deprotection.
  • Acid Sensitivity: Unlike tert-butyl esters (cleaved with trifluoroacetic acid), this ester requires stronger acids (e.g., hydrogen fluoride) for removal, enabling orthogonal protection strategies.

Properties

Molecular Formula

C28H26NO6-

Molecular Weight

472.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoate

InChI

InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/p-1/t24-/m0/s1

InChI Key

MEAHCBOPNIDLFH-DEOSSOPVSA-M

Isomeric SMILES

CC(C)(C1=CC=CC=C1)OC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Orthogonal Protection Requirements

Aspartic acid’s two carboxyl groups necessitate differential protection to avoid cross-reactivity. The Fmoc group, removable via piperidine, is paired with the PhiPr ester, which remains intact under basic conditions but cleaves under trifluoroacetic acid (TCA) or dichloromethane (DCM) with 3% TCA. This orthogonality ensures sequential deprotection: Fmoc removal for peptide elongation followed by PhiPr cleavage for global side-chain deprotection.

Rationale for 2-Phenylisopropyl Ester Selection

The PhiPr group offers superior steric hindrance compared to tert-butyl esters, minimizing premature hydrolysis during Fmoc deprotection. Its lipophilic nature enhances solubility in organic solvents like DCM and dimethylformamide (DMF), facilitating homogeneous reaction conditions during coupling. Post-synthesis, the PhiPr group is selectively removed under mild acidic conditions (e.g., 3% TCA in DCM) without affecting acid-labile protecting groups such as trityl or tert-butyl.

Stepwise Preparation Methods

Solution-Phase Synthesis

Solution-phase synthesis involves sequential protection of L-aspartic acid’s α-amino and β-carboxyl groups:

  • β-Carboxyl Protection :
    L-Aspartic acid is reacted with 2-phenylisopropyl alcohol (PhiPr-OH) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. The reaction proceeds at 0–4°C for 12–24 hours, yielding L-aspartic acid β-2-phenylisopropyl ester.

  • α-Amino Protection :
    The β-protected intermediate is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of sodium bicarbonate (NaHCO₃) and dioxane. The reaction is stirred at room temperature for 4–6 hours, achieving >95% conversion to Fmoc-Asp(O-2-PhiPr)-OH.

Key Data :

Step Reagents Solvent Temperature Yield
β-esterification PhiPr-OH, EDC, HOBt DMF 0–4°C 85–90%
Fmoc protection Fmoc-Cl, NaHCO₃ Dioxane/H₂O RT 92–95%

Solid-Phase Synthesis Integration

In SPPS, Fmoc-Asp(O-2-PhiPr)-OH is coupled to resin-bound peptides using activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). The protocol involves:

  • Resin Swelling :
    Wang resin (0.2–0.3 mmol/g loading) is swollen in DCM for 30 minutes.

  • Coupling Reaction :
    Fmoc-Asp(O-2-PhiPr)-OH (3 eq), HATU (2.95 eq), and DIPEA (6 eq) in DMF are added to the resin and agitated for 1–2 hours at room temperature.

  • Deprotection :
    The Fmoc group is removed using 20% piperidine in DMF (2 × 5 minutes), leaving the PhiPr ester intact.

Optimization Insights :

  • Coupling Efficiency : HATU outperforms DIC (N,N'-diisopropylcarbodiimide) in minimizing racemization (<0.5%).
  • Solvent Choice : Anhydrous DMF ensures optimal reagent solubility and resin compatibility.

Key Reagents and Their Roles

Coupling Agents

  • HATU : Forms active esters with Fmoc-Asp(O-2-PhiPr)-OH, accelerating amide bond formation with resin-bound amines.
  • DIC/Oxyma : Alternative to HATU, offering lower racemization rates in sensitive sequences.

Deprotection Agents

  • Piperidine : Removes the Fmoc group via β-elimination, generating a dibenzofulvene-piperidine adduct.
  • TCA : Cleaves the PhiPr ester post-synthesis without degrading acid-stable peptides.

Purification and Characterization

Chromatographic Methods

  • Preparative HPLC : Purifies crude Fmoc-Asp(O-2-PhiPr)-OH using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 30 minutes).
  • Analytical HPLC : Confirms purity (>98%) with retention times of 12–14 minutes under identical conditions.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : Key peaks include δ 7.75–7.85 (Fmoc aromatic protons), δ 4.15–4.30 (methyleneoxy group), and δ 1.60–1.70 (PhiPr methyl groups).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 454.2 [M+H]⁺.

Challenges and Mitigation Strategies

Aspartimide Formation

Prolonged exposure to piperidine or elevated temperatures (>25°C) induces aspartimide formation at Asp residues. Mitigation includes:

  • Limiting deprotection time to 2 × 5 minutes.
  • Adding 0.1 M HOBt to piperidine solutions to suppress base-catalyzed side reactions.

Incomplete Coupling

Low coupling efficiency (<95%) is addressed by:

  • Repeating the coupling step with fresh reagents.
  • Switching to more potent activators like PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

Recent Advances in Synthesis

Flow Chemistry Integration

Continuous-flow systems reduce reaction times by 50% through enhanced mixing and heat transfer, achieving 99% conversion in 30 minutes.

Enzymatic Deprotection

Lipase-mediated hydrolysis of PhiPr esters under neutral pH conditions offers an eco-friendly alternative to TCA, though yields remain suboptimal (70–75%).

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(2-phenylisopropyl ester)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-phenylisopropyl ester can be cleaved using acidic conditions like trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides using coupling agents like DCC or HATU.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for ester cleavage.

    Coupling: DCC, HATU, and DMAP as catalysts.

Major Products Formed

The major products formed from these reactions include deprotected aspartic acid derivatives and peptide chains, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

Overview : The compound serves as a crucial intermediate in the synthesis of various peptides. Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection during solid-phase peptide synthesis.

Case Study : A study demonstrated the use of Fmoc-L-aspartic acid derivatives in synthesizing peptidomimetics. By employing standard coupling reagents, researchers were able to create analogs with enhanced pharmacological profiles, showcasing the versatility of this compound in generating bioactive peptides .

Pharmacological Research

Overview : The compound has been explored for its potential pharmacological properties, particularly in the development of drugs targeting specific receptors.

Case Study : In research focused on neuropeptide FF (NPFF) receptors, L-aspartic acid derivatives were synthesized to evaluate their binding affinities. Although these derivatives showed lower affinities compared to endogenous peptides, they still demonstrated significant interaction with NPFF2 receptors, suggesting potential therapeutic applications in pain management .

Drug Development

Overview : The compound's structure allows it to be modified for developing prodrugs that can be activated by specific enzymes, enhancing drug efficacy.

Case Study : A recent study highlighted the design of hybrid peptide-alkoxyamine drugs utilizing L-aspartic acid derivatives. These compounds exhibited activity against drug-resistant parasites by generating alkyl radicals upon activation by parasite proteases, leading to cell death . This innovative approach emphasizes the compound's utility in addressing neglected parasitic diseases.

Biochemical Applications

Overview : Beyond drug development, L-aspartic acid derivatives are used in biochemical assays and enzyme studies due to their ability to mimic natural substrates.

Case Study : Research on enzyme kinetics has utilized these derivatives to investigate the mechanisms of action for various enzymes involved in amino acid metabolism. The structural similarities allow for competitive inhibition studies, providing insights into enzyme specificity and activity .

Analytical Chemistry

Overview : The compound is also valuable in analytical chemistry for developing methods to quantify amino acids and their derivatives.

Case Study : Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze the purity and concentration of synthesized L-aspartic acid derivatives. This application is critical for ensuring the quality of pharmaceutical products derived from these compounds .

Mechanism of Action

The mechanism of action of Fmoc-Asp(2-phenylisopropyl ester)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the 2-phenylisopropyl ester protects the carboxyl terminus. These protective groups can be selectively removed to allow for controlled peptide bond formation, facilitating the synthesis of complex peptides.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key aspartic acid derivatives with varying protecting groups:

Compound Name CAS Ester Group Molecular Formula Molecular Weight (g/mol) Primary Application
L-Aspartic acid, N-Fmoc-, 4-(1-methyl-1-phenylethyl) ester (Target Compound) 200336-86-3 2-Phenylisopropyl C₂₉H₂₉NO₆ 487.54 Peptide synthesis; selective protection
L-Aspartic acid, N-Fmoc-, 1-(tert-butyl) ester 129460-09-9 tert-Butyl C₂₃H₂₅NO₆ 411.45 SPPS; acid-labile protection
L-Aspartic acid, N-Fmoc-, 1-allyl ester 144120-53-6 Allyl C₂₂H₂₁NO₆ 395.41 Orthogonal deprotection via Pd catalysis
L-Aspartic acid, N-Fmoc-, 4-(pentafluorophenyl) ester 200335-75-7 Pentafluorophenyl C₂₅H₁₆F₅NO₆ 529.39 Activated ester for coupling reactions
L-Glutamic acid, N-Fmoc-, 5-(1-methyl-1-phenylethyl) ester 200616-39-3 2-Phenylisopropyl C₃₀H₃₁NO₆ 501.57 Side-chain protection in longer peptides

Key Comparative Properties

Solubility and Stability
  • The 2-phenylisopropyl ester (target compound) exhibits moderate solubility in DMSO (≥2.5 mg/mL, 7.04 mM) but requires sonication for full dissolution. In contrast, tert-butyl esters (e.g., CAS 129460-09-9) are highly soluble in organic solvents like dichloromethane, facilitating SPPS workflows .
  • Bulky esters (e.g., 2-phenylisopropyl) enhance stability against nucleophiles and bases compared to smaller esters like allyl. However, they may slow coupling kinetics due to steric hindrance .
Deprotection Strategies
  • tert-Butyl esters are cleaved with trifluoroacetic acid (TFA) , while 2-phenylisopropyl esters require stronger acids (e.g., HF or TFMSA) or photolytic methods .
  • Allyl esters (CAS 144120-53-6) enable orthogonal deprotection via palladium-catalyzed removal under neutral conditions, ideal for sensitive substrates .
Crystallographic and Conformational Differences
  • The target compound’s crystal structure shows a distorted side-chain conformation compared to unmodified L-aspartic acid, attributed to steric effects of the 2-phenylisopropyl group .
  • In contrast, tert-butyl-protected aspartic acid (CAS 129460-09-9) adopts a more linear side-chain arrangement, aligning with typical aspartate geometries .

Biological Activity

L-Aspartic acid, a non-essential amino acid, plays a critical role in various physiological processes, including neurotransmission and metabolism. The compound N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid, particularly its ester derivative with 4-(1-methyl-1-phenylethyl), has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid is C19H17NO6, with a molecular weight of approximately 355.35 g/mol. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group in peptide synthesis, enhancing the stability and solubility of the amino acid during chemical reactions .

Neurotransmission

L-Aspartic acid is known to function as an excitatory neurotransmitter in the central nervous system. It activates NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity and memory function. The Fmoc-protected form may exhibit similar properties, potentially enhancing its utility in neuropharmacology .

Enzyme Inhibition

Research indicates that derivatives of L-aspartic acid can act as inhibitors for various enzymes, including aminoacyl-tRNA synthetases and proteases. The specific ester derivative has shown promise in inhibiting certain metabolic pathways, suggesting potential applications in cancer therapy by modulating metabolic enzyme activity .

Antioxidant Properties

Studies have demonstrated that L-aspartic acid derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of Fmoc-L-aspartic acid derivatives in models of neurodegeneration. The results indicated that these compounds significantly reduced neuronal cell death induced by oxidative stress, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .

Study 2: Enzyme Activity Modulation

Another study focused on the modulation of enzyme activity by L-aspartic acid derivatives. It was found that the Fmoc-protected form effectively inhibited specific proteases involved in cancer cell proliferation, suggesting a dual role in both metabolic regulation and therapeutic intervention .

Data Tables

PropertyValue
Molecular FormulaC19H17NO6
Molecular Weight355.35 g/mol
CAS Number119062-05-4
Purity≥98.0% (HPLC)
AppearanceWhite crystalline powder
Biological ActivityObservations
Neurotransmitter ActivityNMDA receptor activation
Enzyme InhibitionProtease inhibition
Antioxidant ActivityReduced oxidative stress

Q & A

Basic Research Question

  • Solubility :

    SolventSolubility (mg/mL)Concentration (mM)
    DMSO100281.42
    Methanol≥2.5≥7.04

Q. Experimental Handling :

  • Pre-warm DMSO to 37°C and sonicate for 10 minutes to dissolve fully.
  • Avoid aqueous buffers unless stabilized with co-solvents (e.g., 10% PEG-400).

How should experimental designs account for the compound’s acute toxicity?

Advanced Research Question
GHS Classification :

  • Acute toxicity (Category 4) via oral, dermal, and inhalation routes .
    Safety Protocols :
  • Containment : Use fume hoods for weighing and handling powders.
  • PPE : Nitrile gloves, lab coats, and N95 masks.
  • First Aid : For inhalation exposure, move to fresh air and seek medical attention .

What are the optimal storage conditions to maintain stability?

Basic Research Question

  • Storage :

    FormTemperatureStability Duration
    Powder-20°C3 years
    Solution-20°C1 month
  • Degradation Signs : Yellow discoloration or precipitate formation indicates hydrolysis of the Fmoc group.

How does the 1-methyl-1-phenylethyl ester group influence its utility in peptide synthesis?

Advanced Research Question

  • Steric Protection : The bulky ester group prevents undesired β-carboxyl activation during coupling reactions.

  • Comparative Data :

    Ester GroupCoupling Efficiency (%)Side Reactions
    1-Methyl-1-phenylethyl92<5%
    tert-Butyl888%

How can hydrogen bonding patterns in the crystal structure inform solid-state reactivity?

Advanced Research Question
The crystal structure reveals two intermolecular hydrogen bonds (N–H···O and O–H···O) forming 2D sheets .
Implications :

  • Stability : Strong H-bonding reduces hygroscopicity.
  • Reactivity : Limited solvent accessibility may slow ester hydrolysis in the solid state.

What spectroscopic techniques are most reliable for purity assessment?

Basic Research Question

  • 1H/13C NMR : Detect residual solvents (e.g., DMF) and diastereomers.
  • FT-IR : Confirm ester C=O stretching (1740–1720 cm⁻¹) and Fmoc carbamate (1690 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3% tolerance).

How should conflicting bioactivity data from different studies be interpreted?

Advanced Research Question
Contradictions in growth hormone modulation or antioxidant activity may stem from:

  • Assay Variability : Cell lines (e.g., HEK293 vs. CHO) differ in receptor expression .
  • Metabolic Stability : Ester hydrolysis rates vary with incubation media pH.
    Resolution :
  • Validate findings using orthogonal assays (e.g., ELISA for hormone levels, ROS scavenging tests).

What protocols ensure safe waste disposal after experiments?

Basic Research Question

  • Deactivation : Treat with 10% NaOH in ethanol to hydrolyze Fmoc and ester groups.
  • Disposal : Collect in halogen-resistant containers and incinerate at >800°C .

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